
2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It is known for its unique structure, which includes a methoxy group and a phthalazinone moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of anthranilic acid derivatives . The synthetic route can be complex and may require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods often involve large-scale organic synthesis techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the context of its use in research .
Comparaison Avec Des Composés Similaires
2-(6-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can be compared with similar compounds such as:
2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: This compound has a similar structure but differs in the position of the methoxy group.
2-(6-Methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid: This compound has a naphthalene ring instead of a phthalazinone moiety. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-(6-methoxy-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-2-3-9-7(4-8)5-12-13(11(9)16)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Clé InChI |
KRHFGSHDKCVVIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)N(N=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


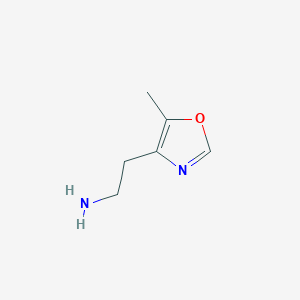
![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
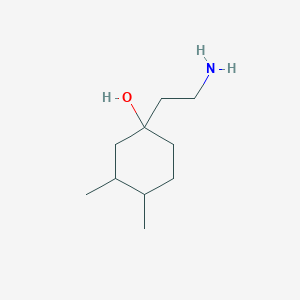
![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
amine](/img/structure/B13208386.png)
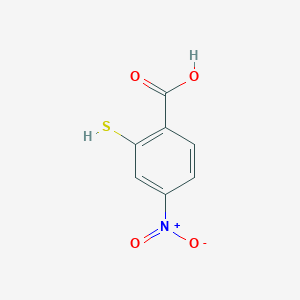
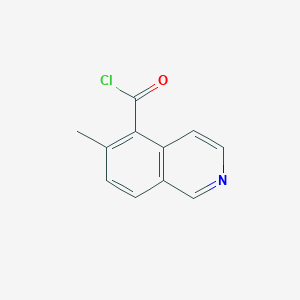
![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)

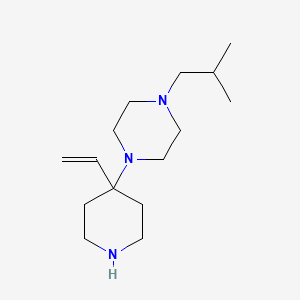

![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)
